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Introduction

LY2886721 is a potent, orally bioavailable small molecule inhibitor of the (3-site amyloid
precursor protein cleaving enzyme 1 (BACEL).[1][2][3][4][5] Developed by Eli Lilly and
Company, LY2886721 was investigated as a potential disease-modifying therapy for
Alzheimer's disease (AD).[3][6][7] The rationale behind its development was based on the
amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (A) peptides
in the brain is a primary event in the pathogenesis of AD.[2][3] BACEL1 is the rate-limiting
enzyme in the production of A from the amyloid precursor protein (APP).[2][3] By inhibiting
BACEL1, LY2886721 was designed to reduce the production of Af peptides, thereby slowing or
preventing the progression of AD.[2][3] This document provides a technical guide to the
discovery and initial characterization of LY2886721, summarizing key data and experimental
methodologies.

Biochemical and Cellular Characterization

The initial characterization of LY2886721 involved a series of in vitro experiments to determine
its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Selectivity of LY2886721
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Target/Assay IC50 (nM) EC50 (nM) Notes
) Potent inhibition of the
Recombinant human _
20.3 primary target
BACE1
enzyme.[1][2]
Lacks selectivity
Recombinant human 102 against the closely
BACE?2 ' related homolog,
BACE2.[1][2]
Highly selective
Cathepsin D >100,000 against this aspartyl
protease.[2][5]
Highly selective
Pepsin >100,000 against this aspartyl
protease.[2]
Highly selective
Renin >100,000 against this aspartyl
protease.[2]
Demonstrated cellular
activity in a human
HEK293Swe Cells 185 cell line
(AB1-40) ' overexpressing a
mutated form of APP.
[11[2]
Similar potency
HEK293Swe Cells 197 against the more
(AB1-42) ' amyloidogenic AB
species.[1][2]
Confirmed activity in
PDAPP Mouse primary neuronal
Primary Neurons ~10 cultures from a

(AB1-40 & AB1-42)

transgenic mouse
model of AD.[1][4]
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Experimental Protocols

BACE1 and BACE2 Inhibition Assays: The enzymatic activity of LY2886721 against
recombinant human BACE1 and BACE2 was determined using a fluorescence resonance
energy transfer (FRET) assay. The assay utilized a synthetic peptide substrate containing the
"Swedish" mutation of APP, which is efficiently cleaved by BACEL. Inhibition was measured by
the reduction in the fluorescent signal generated upon cleavage of the substrate. A 10-point
inhibition curve was generated to determine the IC50 value using a four-parameter logistic
equation.

Aspartyl Protease Selectivity Assays: The selectivity of LY2886721 was assessed against other
key aspartyl proteases, including cathepsin D, pepsin, and renin, using commercially available
assay kits. The experimental procedure was similar to the BACE1 inhibition assay, involving the
measurement of enzymatic activity in the presence of varying concentrations of the inhibitor.

Cellular AB Reduction Assays:

e HEK293Swe Cell Line: Human embryonic kidney (HEK293) cells stably expressing human
APP with the Swedish mutation (HEK293Swe) were used to assess the cellular potency of
LY2886721. Cells were treated with increasing concentrations of the compound overnight.
The levels of AB1-40 and AB1-42 secreted into the conditioned media were quantified using
specific enzyme-linked immunosorbent assays (ELISAS).[1][2]

o PDAPP Mouse Primary Neuronal Cultures: To confirm the activity in a more disease-relevant
cell type, primary cortical neurons were isolated from embryonic day 16 PDAPP (platelet-
derived growth factor promoter driving human APP with the V717F mutation) transgenic
mice. These neurons were then treated with LY2886721, and the reduction in secreted A
peptides was measured by ELISA.[1]

Preclinical In Vivo Characterization

Following the promising in vitro results, LY2886721 was advanced to in vivo studies in animal
models to evaluate its pharmacokinetic and pharmacodynamic properties.

Table 2: In Vivo Pharmacodynamic Effects of LY2886721
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Animal Model Dose Route Effect

20-65% reduction in

PDAPP Transgenic .
Vi 3-30 mg/kg Oral brain AB levels 3
ice

hours post-dose.[6]
50% reduction in
cerebrospinal fluid

Beagle Dogs 0.5 mg/kg Oral
(CSF) AB levels at 9
hours post-dose.[6]
Up to 80% reduction

Beagle Dogs 1.5 mg/kg Oral in plasma and CSF

AB1-x levels.[7]

Experimental Protocols

PDAPP Transgenic Mouse Studies: Young (2-3 month old) female PDAPP transgenic mice
were administered single oral doses of LY2886721 (3, 10, or 30 mg/kg) or vehicle.[8] Three
hours after dosing, the animals were euthanized, and their brains were collected.[8] Brain
tissue was homogenized, and the levels of AB1-x, the C-terminal fragment of APP (C99), and
soluble APP (sAPP) were quantified by ELISA to assess the extent of BACEL inhibition in
the central nervous system.[8]

Beagle Dog Studies: Beagle dogs were used as a non-transgenic model to evaluate the effects
of LY2886721 on AP levels in the plasma and cerebrospinal fluid (CSF). In some studies, dogs
were fitted with indwelling catheters to allow for serial CSF collection. A single oral dose of
LY2886721 was administered, and blood and CSF samples were collected at various time

points to measure drug and A3 concentrations.[8]

Clinical Characterization

Based on its preclinical profile, LY2886721 was advanced into Phase 1 and Phase 2 clinical
trials in healthy volunteers and patients with mild to moderate Alzheimer's disease.

Table 3: Human Clinical Trial Data for LY2886721
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Trial Phase Population Dose Key Findings

Dose-dependent
reduction in CSF
AB40 (up to 74%),
) AB42 (up to 71%),
5, 15, 35, 70 mg (daily
Phase 1 Healthy Volunteers and sAPPp (up to
for 14 days) )
77%). Increase in
CSF sAPPa (~59%).
Generally well-

tolerated.

Trial terminated early

) due to findings of
Mild to Moderate AD )
Phase 2 ) 15 and 35 mg abnormal liver
Patients _ _
enzyme elevations in

some participants.[8]

Experimental Protocols

Phase 1 Studies: Multiple Phase 1 studies were conducted to assess the safety, tolerability,
pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of
LY2886721.[6] Healthy volunteers and, in some studies, AD patients, received oral doses of the
drug.[8] Serial plasma and CSF samples were collected to measure LY2886721 concentrations
and levels of AP peptides (AB40 and AB42) and APP fragments (SAPPa and sAPP[3).[6]

Phase 2 Study: A Phase 2 clinical trial was initiated to evaluate the efficacy and safety of
LY2886721 in patients with mild to moderate AD. However, the trial was prematurely terminated
due to the observation of abnormal liver enzyme elevations in a subset of participants receiving
the drug.[8] This adverse event was determined to be unrelated to the BACE1 mechanism of
action.[8]

Mechanism of Action and Experimental Workflow

The mechanism of action of LY2886721 is the direct inhibition of the BACE1 enzyme. This
disrupts the normal proteolytic processing of APP, leading to a reduction in the production of Ap

peptides.
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Caption: Simplified signaling pathway of APP processing and the effect of LY2886721.

The discovery and initial characterization of LY2886721 followed a standard drug development
workflow, from in vitro screening to preclinical and clinical evaluation.
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Caption: Experimental workflow for the characterization of LY2886721.

Conclusion
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LY2886721 is a potent BACEL inhibitor that demonstrated robust target engagement and
reduction of AP peptides in both preclinical models and human subjects.[2][3][6] The initial
characterization provided strong proof-of-concept for the viability of BACE1 inhibition as a
therapeutic strategy for Alzheimer's disease. However, the development of LY2886721 was
halted in Phase 2 clinical trials due to off-target liver toxicity.[8] Despite its discontinuation, the
data generated from the study of LY2886721 have been invaluable to the field, providing critical
insights into the development of BACEL inhibitors and the translation of preclinical findings to
the clinical setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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